5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Overview
Description
“5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is a chemical compound with the CAS Number: 127626-06-6 . It has a molecular weight of 216.26 . The compound is typically stored at 4°C and comes in the form of a powder .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of N-ethyl-N,N-diisopropylamine and potassium iodide in acetonitrile, heated for 18 hours . Another method involves the use of oxalic acid and potassium carbonate in various solvents such as methanol, ethanol, dichloromethane, dimethyl sulfoxide, and toluene .Molecular Structure Analysis
The IUPAC name for this compound is 5-fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole . The InChI Code is 1S/C13H13FN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 .Chemical Reactions Analysis
The compound can undergo various reactions. For instance, it can react with 2-bromo-3-[(2S)-oxiranylmethoxy]pyridine in DMSO, heated at 75-80°C under nitrogen for 5 hours . The intermediate product can then be cyclized in toluene in the presence of palladium (II) acetate, (S)-(-)-2,2’-bis(di-p-tolylphosphino)-1,1’-binaphthyl, and potassium carbonate .Physical and Chemical Properties Analysis
The compound has a melting point of 155-160°C . It is a powder in physical form .Scientific Research Applications
Serotonin Receptor Agonists and Antagonists
The structure-activity relationship (SAR) of 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles reveals their potential as 5-HT6 receptor agonists. Key findings include the necessity of halogen substituents at the indole 5-position for potent 5-HT6 receptor agonist properties. These compounds show low affinity for other 5-HT subtypes and the serotonin transporter protein (SERT) (Mattsson et al., 2013).
Another study explored the potential of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as high affinity human 5-HT(1B/1D) ligands, indicating their relevance in targeting specific serotonin receptors (Egle et al., 2004).
Antidepressant Drug Candidates
- The development process for 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1- piperazinyl]propyl]-1H-indole Dihydrochloride, which facilitates 5-HT neurotransmission, was optimized for large-scale, chromatography-free preparation. This compound was an antidepressant drug candidate, highlighting the therapeutic potential of fluoro-indole derivatives (Anderson et al., 1997).
Imaging Neurodegenerative Diseases
- A simplified one-step method for the synthesis of Fluorine-18 labeled 7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole ([(18) F]T807), a potent agent for imaging paired helical filaments of tau in neurodegenerative diseases, has been reported. This methodology facilitates the routine clinical production of [(18) F]T807, which is promising for early clinical trials in neuroimaging (Shoup et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBJPJHWOFGLFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463016 | |
Record name | 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127626-06-6 | |
Record name | 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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